molecular formula C20H18ClN3O2S B2833931 2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 477872-48-3

2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No.: B2833931
CAS No.: 477872-48-3
M. Wt: 399.89
InChI Key: OVQLPDQQVDQWTL-ZVHZXABRSA-N
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Description

2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole is a synthetic organic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chlorophenyl group, a methyl group, and a toluidinocarbonyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-methyl-1,3-thiazole: Lacks the ethanimidoyl and toluidinocarbonyl groups.

    4-Methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole: Lacks the chlorophenyl group.

Uniqueness

2-(4-Chlorophenyl)-4-methyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-12-4-10-17(11-5-12)23-20(25)26-24-14(3)18-13(2)22-19(27-18)15-6-8-16(21)9-7-15/h4-11H,1-3H3,(H,23,25)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQLPDQQVDQWTL-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C(C)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)O/N=C(\C)/C2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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